2,3,5,6-Tetrafluorobenzenethiol

Self-Assembled Monolayers Surface Modification Nanotechnology

2,3,5,6-Tetrafluorobenzenethiol (TFBT, CAS 769-40-4), molecular formula C6H2F4S, molecular weight 182.14 g/mol, is a fluorinated aromatic thiol with four fluorine substituents occupying the 2,3,5,6-positions of the benzene ring, leaving the 1-position thiol group and 4-position hydrogen intact. The compound exhibits a predicted pKa of 3.84 ± 0.50 (calculated) and an XLogP3 value of 2.6.

Molecular Formula C6H2F4S
Molecular Weight 182.14 g/mol
CAS No. 769-40-4
Cat. No. B1205216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluorobenzenethiol
CAS769-40-4
Synonyms2,3,5,6-tetrafluorobenzenethiol
2,3,5,6-tetrafluorothiophenol
TFTP
Molecular FormulaC6H2F4S
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)S)F)F
InChIInChI=1S/C6H2F4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
InChIKeyIGOGJHYWSOZGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluorobenzenethiol CAS 769-40-4: Technical Baseline for Scientific Procurement


2,3,5,6-Tetrafluorobenzenethiol (TFBT, CAS 769-40-4), molecular formula C6H2F4S, molecular weight 182.14 g/mol, is a fluorinated aromatic thiol with four fluorine substituents occupying the 2,3,5,6-positions of the benzene ring, leaving the 1-position thiol group and 4-position hydrogen intact [1]. The compound exhibits a predicted pKa of 3.84 ± 0.50 (calculated) and an XLogP3 value of 2.6 [2]. Physical properties include a boiling point of 152-153 °C (lit.), refractive index n20/D 1.4865 (lit.), and density of 1.53 g/cm³ . The asymmetric fluorine substitution pattern distinguishes TFBT from fully fluorinated analogs such as pentafluorothiophenol (C6F5SH) and non-fluorinated benzenethiol, creating a unique molecular dipole moment and electronic profile that directly impacts its performance in self-assembled monolayers, coordination chemistry, and derivatization applications [3].

Why 2,3,5,6-Tetrafluorobenzenethiol Cannot Be Replaced by Generic Aromatic Thiols


The 2,3,5,6-tetrafluoro substitution pattern on the benzene ring creates a unique combination of electronic and steric effects that fundamentally alter the reactivity profile of the thiol group compared to other aromatic thiols [1]. The four electron-withdrawing fluorine substituents increase the acidity of the thiol proton relative to unsubstituted benzenethiol, while the absence of a fluorine at the 4-position creates an asymmetric molecular dipole moment that differs markedly from pentafluorothiophenol (C6F5SH) [2]. This dipole asymmetry directly translates into divergent self-assembly behavior on metal surfaces, where TFBT SAMs exhibit a well-ordered phase at a lower temperature (323 K) compared to PFBT SAMs (348 K), demonstrating that simple substitution with a higher-fluorine-content analog yields inferior monolayer ordering under identical processing conditions [3]. Furthermore, the retention of a hydrogen at the 4-position provides a synthetic handle for further functionalization that is absent in pentafluorothiophenol [4]. These differences render generic substitution by other aromatic thiols scientifically invalid for applications requiring precise control over surface ordering, thermal stability, or subsequent derivatization chemistry.

2,3,5,6-Tetrafluorobenzenethiol: Quantitative Differentiation Evidence for Scientific Selection


Lower-Temperature Achievement of Well-Ordered Self-Assembled Monolayers on Au(111) versus Pentafluorobenzenethiol

In a direct head-to-head comparative study using scanning tunneling microscopy (STM), 2,3,5,6-tetrafluorobenzenethiol (TFBT) formed a well-ordered SAM phase on Au(111) at 323 K, whereas pentafluorobenzenethiol (PFBT) required a higher temperature of 348 K to achieve its well-ordered phase [1]. TFBT SAMs adopted a (2√3 × 8√2)R30° packing structure at 323 K, while PFBT SAMs displayed a c(2 × √3) structure at 348 K [2]. The difference in ordering temperature originates from opposite directions of molecular dipole moments between the two compounds, as confirmed by thermal desorption spectroscopy (TDS) and X-ray photoelectron spectroscopy (XPS) measurements [3].

Self-Assembled Monolayers Surface Modification Nanotechnology

Intermediate Thiol Acidity Bridging Unsubstituted Benzenethiol and Pentafluorothiophenol

2,3,5,6-Tetrafluorobenzenethiol exhibits a predicted pKa of 3.84 ± 0.50 (calculated) based on theoretical models and empirical fitting parameters [1]. In contrast, unsubstituted benzenethiol has a pKa of approximately 6.5, while pentafluorothiophenol (C6F5SH) displays a substantially lower pKa of 2.68 [2]. This positions TFBT as an intermediate-acidity thiol, offering a balance between sufficient nucleophilicity for thiolate formation under mild conditions and adequate stability against deprotonation in protic media compared to the highly acidic pentafluorothiophenol [3].

Acid-Base Chemistry Ligand Design Coordination Chemistry

Enhanced Mass Fragmentation and Reduced Alkene Isomerization in Epoxylipid Derivatization

When employed as a derivatizing reagent for fatty acid epoxides, 2,3,5,6-tetrafluorobenzenethiol (TFBT) promotes favorable mass fragmentation of linoleate- and arachidonate-derived epoxide derivatives while reducing alkene isomerization to a manageable side reaction [1]. This performance is attributed specifically to the acidic character of TFBT, which distinguishes it from non-fluorinated thiol derivatizing agents [2]. The method achieves instrumental detection limits of 5 pg/μL for silylated hydroxysulfanyloctadecanoids, demonstrating sufficient sensitivity for quantification of endogenous epoxylipids [3].

Analytical Chemistry Mass Spectrometry Derivatization

Electron-Withdrawing Modulation of Pt(II) Complex Redox Potentials versus Benzenethiolate and 3,5-Dimethylbenzenethiolate Ligands

In a direct comparative study of heteroleptic Pt(II) complexes of the form [Fe(C5H4PPh2)2]Pt(BzT)2, the redox properties of complexes bearing 2,3,5,6-tetrafluorobenzenethiolate (TFBT), benzenethiolate (BT), and 3,5-dimethylbenzenethiolate (DMBT) ligands were systematically investigated [1]. The study established a clear correlation between the electron-withdrawing capability of the monothiolate ligands and the resulting redox behavior of the Pt(II) complexes [2]. The fluorinated TFBT ligand shifts the redox potential anodically relative to BT due to the strong electron-withdrawing effect of the four fluorine substituents, while the electron-donating DMBT ligand shifts the potential cathodically [3].

Coordination Chemistry Electrochemistry Redox Tuning

Regioselective Nucleophilic Aromatic Substitution of Polyfluoroarenes: Computational Prediction of Differentiated Reactivity

Computational studies on nucleophilic aromatic substitution in polyfluorobenzenes by thiophenols have revealed that the different behavior of pentafluorobenzene and tetrafluorobenzene derivatives originates directly from their electronic properties [1]. Specifically, the presence or absence of a fluorine substituent at the 4-position alters the π-electron density distribution and frontier molecular orbital energies, which in turn governs regioselectivity in C-S bond-forming reactions [2]. While trifluorobenzenes do not react with thiophenol under the given conditions, tetrafluorobenzene derivatives like TFBT exhibit intermediate reactivity that enables controlled, regioselective C-S bond formation [3].

Organic Synthesis C-F Activation Regioselectivity

Differentiated Thermal Desorption Behavior from Au(111) Surfaces versus Pentafluorobenzenethiol

Thermal desorption spectroscopy (TDS) and X-ray photoelectron spectroscopy (XPS) measurements in a direct comparative study demonstrated that TFBT and PFBT self-assembled monolayers on Au(111) exhibit significantly different thermal desorption behaviors and interface structures due to opposite directions of molecular dipole moments [1]. Kelvin probe measurements further revealed that the extent of work function change of SAM-modified Au substrates was lowest in the most highly-ordered PFBT and TFBT SAMs formed at their respective optimal ordering temperatures (348 K for PFBT, 323 K for TFBT), regardless of chemisorbed surface coverage [2]. The degree of structural order, rather than surface coverage alone, was identified as the dominant factor influencing the depolarization effect in these fluorinated aromatic thiol SAMs [3].

Surface Science SAM Stability Interface Engineering

Validated Application Scenarios for 2,3,5,6-Tetrafluorobenzenethiol Based on Quantitative Differentiation Evidence


Low-Thermal-Budget Fabrication of Ordered Fluorinated SAMs on Gold Surfaces

For nanofabrication processes involving gold substrates where thermal exposure must be minimized (e.g., integration with temperature-sensitive organic electronics, biomolecular components, or polymer underlayers), TFBT enables the formation of well-ordered self-assembled monolayers with a (2√3 × 8√2)R30° structure at 323 K, providing a 25 K processing advantage over pentafluorobenzenethiol (PFBT), which requires 348 K to achieve its well-ordered c(2 × √3) phase [1]. This reduced thermal budget, validated by STM, TDS, XPS, and Kelvin probe measurements, directly translates to broader substrate compatibility and energy savings in manufacturing workflows [2].

Analytical Derivatization of Epoxylipids with Validated 5 pg/μL Detection Sensitivity

Analytical chemistry laboratories performing GC-MS quantification of linoleate- and arachidonate-derived epoxides can implement TFBT as a validated derivatizing reagent with documented performance parameters: favorable mass fragmentation promotion, suppression of alkene isomerization side reactions, and an instrumental detection limit of 5 pg/μL for silylated hydroxysulfanyloctadecanoids [1]. This established protocol eliminates the need for method development and validation of alternative thiol reagents, while the acidic character of TFBT ensures consistent derivatization efficiency compared to non-fluorinated thiols that may exhibit variable performance due to insufficient acidity [2].

Redox Potential Tuning in Pt(II) Coordination Complexes via Electron-Withdrawing Thiolate Ligands

Coordination chemists developing Pt(II)-based catalysts or electroactive materials can utilize TFBT as a monothiolate ligand that provides intermediate electron-withdrawing capability between benzenethiolate (BT, baseline) and pentafluorothiophenolate. Comparative electrochemical studies of [Fe(C5H4PPh2)2]Pt(BzT)2 complexes confirm that TFBT shifts the redox potential anodically relative to BT, while the electron-donating 3,5-dimethylbenzenethiolate (DMBT) ligand shifts the potential cathodically [1]. This predictable tuning range enables precise engineering of Pt(II) complex redox properties without resorting to fully fluorinated ligands that may introduce synthetic or stability challenges [2].

Synthesis of Thioether and Thioester Derivatives via Cu(I)/Pb(II) Salt Intermediates

For synthetic chemists requiring 2,3,5,6-tetrafluorophenylsulfanyl (C6HF4S-) building blocks, TFBT serves as a direct precursor for preparing metallic and organometallic derivatives [1]. The Cu(I) and Pb(II) salts of TFBT can be isolated and subsequently converted into thioethers and thioesters, providing a synthetic route to functionalized tetrafluorophenylsulfanyl-containing molecules [2]. The presence of the 4-position hydrogen distinguishes these derivatives from pentafluorophenylsulfanyl analogs, offering a site for additional functionalization or modulating electronic properties compared to fully fluorinated systems [3].

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